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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209 Get Quote

This in-depth technical guide provides a comprehensive overview of the selectivity profile of

CH6953755, a potent and orally active inhibitor of YES1 kinase. The information is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and biochemical characteristics of this compound.

Executive Summary
CH6953755 is a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase

belonging to the SRC family of kinases (SFK).[1][2][3][4] YES1 is a key regulator of multiple

signaling pathways implicated in cancer cell proliferation, survival, and invasion.[1][5][6]

Notably, YES1 gene amplification has been identified as an oncogenic driver in various

cancers, making it an attractive therapeutic target.[6][7][8] CH6953755 demonstrates significant

antitumor activity in preclinical models of YES1-amplified cancers, primarily through the

inhibition of the YES1-YAP1 signaling axis.[2][7][8] This document details the kinase selectivity

of CH6953755, outlines the experimental methodologies used for its characterization, and

illustrates the pertinent signaling pathways.

Kinase Selectivity Profile of CH6953755
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. CH6953755 has been profiled against a broad panel of kinases,

demonstrating high selectivity for YES1.
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CH6953755 exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1

kinase.[2][3][4] Its potency and selectivity have been compared to other known SFK inhibitors,

dasatinib and bosutinib, against a panel of 39 kinases. The results highlight the compound's

preferential inhibition of YES1 over other SRC family kinases and various other kinases.

Kinase Target
CH6953755 IC50
(nM)

Dasatinib IC50 (nM)
Bosutinib IC50
(nM)

YES1 1.8 0.5 2.1

SRC 5.8 0.5 1.2

LYN 2.5 0.4 1.2

FYN 3.5 0.2 2.1

LCK 5.0 0.3 1.0

ABL1 160 0.4 0.7

EGFR >1000 110 110

ERBB2 >1000 180 120

KDR (VEGFR2) 26 7.4 24

PDGFRB 15 8.0 44

Table 1: Comparative IC50 values of CH6953755, Dasatinib, and Bosutinib against a selection

of kinases. Data compiled from Hamanaka N, et al. Cancer Res. 2019.

Broad Kinome Selectivity Screening
To further assess its selectivity, CH6953755 was screened against a panel of 456 kinases

using the KINOMEscan™ platform. The screening was performed at concentrations of 0.01 µM

and 0.1 µM, with results expressed as the percentage of competition for binding. This

comprehensive scan revealed that CH6953755 has a very focused inhibitory profile at these

concentrations, with significant activity primarily against SRC family kinases.
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Kinase Target % Competition at 0.01 µM % Competition at 0.1 µM

YES1 98 100

SRC 94 99.5

FYN 96 100

LYN 97 100

LCK 92 99.5

BLK 88 99

FGR 91 99

HCK 85 98

ABL1 35 85

CSK 10 50

Table 2: Selectivity of CH6953755 from a KINOMEscan™ panel of 456 kinases. The table

shows a selection of kinases with significant inhibition. Data is sourced from the supplementary

materials of Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity

profile of CH6953755.

In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of CH6953755 against a panel of kinases was determined using a

mobility shift microfluidic assay.

Reagents and Materials:

Recombinant human kinases

Fluorescently labeled peptide substrate
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ATP (Adenosine triphosphate)

CH6953755 (serial dilutions)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Stop solution (e.g., containing EDTA)

Microfluidic chip-based instrument

Procedure:

Compound Preparation: A serial dilution of CH6953755 is prepared in DMSO and then

further diluted in the assay buffer.

Kinase Reaction: The kinase, fluorescently labeled peptide substrate, and the test compound

(CH6953755) are added to the wells of a microplate.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP

concentration is typically at or near the Km value for each specific kinase.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specified period (e.g., 60 minutes).

Reaction Termination: The reaction is stopped by the addition of a stop solution.

Data Acquisition: The reaction mixture is loaded onto a microfluidic chip. The phosphorylated

and unphosphorylated peptide substrates are separated by electrophoresis and detected via

laser-induced fluorescence.

Data Analysis: The percentage of substrate conversion is calculated. The IC50 values are

determined by plotting the percentage of inhibition against the compound concentration and

fitting the data to a four-parameter logistic dose-response curve.

KINOMEscan™ Selectivity Profiling
A competitive binding assay was used to determine the broad selectivity of CH6953755. This

method measures the ability of a compound to compete with an immobilized, active-site
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directed ligand for binding to a panel of DNA-tagged kinases.

Procedure:

Assay Principle: Kinases are tagged with a unique DNA sequence and immobilized on a

solid support.

Competitive Binding: The DNA-tagged kinases are incubated with the test compound

(CH6953755) and a broadly active, immobilized ligand.

Quantification: The amount of kinase bound to the solid support is measured by quantifying

the attached DNA tag using qPCR.

Data Interpretation: A lower amount of kinase detected on the solid support indicates that the

test compound has displaced the kinase from the immobilized ligand, signifying inhibitory

binding. The results are reported as the percentage of competition relative to a DMSO

control.

YES1 Signaling Pathway and Mechanism of Action
YES1 is a critical transducer of signals from membrane receptors, influencing key cellular

processes.[1] A primary downstream effector of YES1 is the transcriptional co-activator Yes-

associated protein 1 (YAP1).[2]
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In this pathway, activated receptor tyrosine kinases recruit and activate YES1. YES1 then

phosphorylates YAP1 at tyrosine 357 (Y357).[1] This phosphorylation event is crucial as it

prevents the cytoplasmic sequestration and degradation of YAP1, allowing it to translocate to

the nucleus.[1] In the nucleus, YAP1 binds to TEAD transcription factors, driving the expression

of genes that promote cell proliferation and survival.[9] CH6953755 exerts its antitumor effect

by directly inhibiting the kinase activity of YES1, thereby preventing YAP1 phosphorylation and

its subsequent downstream oncogenic signaling.[2][7]

Experimental Workflow for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile involves a multi-step process,

beginning with high-throughput screening and followed by more detailed characterization.
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This workflow begins with a primary high-throughput screen to identify initial "hits." These hits

are then subjected to dose-response assays to determine their potency (IC50) against the

primary target. Concurrently, or subsequently, promising compounds are tested against a broad

panel of kinases to establish their selectivity profile. The resulting data is analyzed to generate
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a comprehensive understanding of the inhibitor's potency and specificity, which guides further

drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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